molecular formula C23H28N6O3 B2824109 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide CAS No. 1351658-78-0

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide

Cat. No.: B2824109
CAS No.: 1351658-78-0
M. Wt: 436.516
InChI Key: JEQGJWXBUHHOND-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide typically involves multi-step organic reactions The process may start with the preparation of the imidazole and pyrimidine rings, followed by their coupling with a piperidine derivative

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in various chemical reactions.

    Biology: Potential use in studying biological processes or as a tool in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be determined by the compound’s structure and the nature of its interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other piperidine derivatives, imidazole-containing molecules, and pyrimidine-based compounds. Examples include:

  • 1-(4-(1H-imidazol-1-yl)phenyl)piperidine-4-carboxamide
  • N-(3,4-dimethoxyphenethyl)-1-(pyrimidin-4-yl)piperidine-4-carboxamide

Uniqueness

The uniqueness of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide lies in its specific combination of functional groups and the potential for unique biological or chemical properties resulting from this structure.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-31-19-4-3-17(13-20(19)32-2)5-8-25-23(30)18-6-10-28(11-7-18)21-14-22(27-15-26-21)29-12-9-24-16-29/h3-4,9,12-16,18H,5-8,10-11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQGJWXBUHHOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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